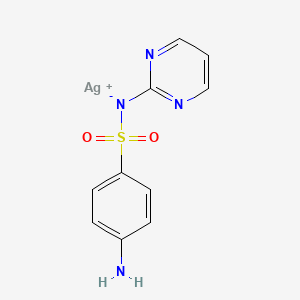

Silver sulfadiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Silver sulfadiazine is a topical sulfonamide antibiotic primarily used for the treatment and prevention of wound infections in patients with second- and third-degree burns . It is a combination of silver and sulfadiazine, which provides broad-spectrum antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as yeast . This compound is widely recognized for its effectiveness in reducing bacterial colonization and promoting wound healing.

Wirkmechanismus

Target of Action

Silver sulfadiazine primarily targets the bacterial cell wall and cell membrane . It is bactericidal for many gram-negative and gram-positive bacteria, as well as being effective against yeast .

Mode of Action

This compound acts only on the cell membrane and cell wall to produce its bactericidal effect . Silver is a biocide, which binds to a broad range of targets .

Biochemical Pathways

It is known that silver ions, which are made bioavailable through the interaction of aqueous fluid with this compound, interact with functional organic groups such as thiols . These thiols and chemically similar species are key components of most proteins – including enzymes, and prokaryotic (bacterial) cell wall structures, and also nucleic acids .

Pharmacokinetics

Contact with body fluids produces free sulfadiazine which can then be systemically absorbed and distributed . It undergoes glucuronidation in the liver and is also excreted unaltered in urine . The half-life elimination of sulfadiazine is approximately 24 hours .

Result of Action

The result of this compound’s action is the prevention and treatment of wound sepsis in patients with second- and third-degree burns . It is bactericidal for many bacteria and is effective against yeast .

Action Environment

The efficacy of this compound is thought to result from its slow and steady reactions with serum and other sodium chloride-containing body fluids, which permits the slow and sustained delivery of silver ions into the wound environs . In this circumstance, a relatively minute amount of sulfadiazine appears active . The availability of silver ions is dependent upon dissociation of silver salts, or, on their solubility in wound fluid; this is pH dependent .

Biochemische Analyse

Biochemical Properties

Silver sulfadiazine interacts with various biomolecules. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This interaction disrupts the normal function of these proteins, leading to the bactericidal effect of this compound .

Cellular Effects

This compound exerts its effects on various types of cells. It binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death . This impact on cell function influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is unique. Studies have revealed that it acts only on the cell membrane and cell wall to produce its bactericidal effect .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving mice, the mortality ratio was concentration-dependent, and the median lethal dose (LD50) for this compound nanosuspension was estimated to be 252.1 mg/kg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silver sulfadiazine is synthesized through the reaction of silver nitrate with sulfadiazine. The process involves dissolving sulfadiazine in a suitable solvent, such as ammonium hydroxide, and then adding a solution of silver nitrate. The reaction results in the formation of a white precipitate of this compound, which is then filtered, washed, and dried .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically produced in well-closed, light-resistant containers to maintain its stability and prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions: Silver sulfadiazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form silver oxide and other by-products.

Reduction: The compound can be reduced to elemental silver and sulfadiazine.

Substitution: this compound can participate in substitution reactions where the silver ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Metal salts like copper sulfate and zinc chloride are used for substitution reactions.

Major Products Formed:

Oxidation: Silver oxide and sulfadiazine derivatives.

Reduction: Elemental silver and sulfadiazine.

Substitution: Metal sulfadiazine complexes.

Wissenschaftliche Forschungsanwendungen

Silver sulfadiazine has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Silver Nitrate: Used as an antimicrobial agent but has a different mechanism of action compared to silver sulfadiazine.

Sodium Sulfadiazine: Another sulfonamide antibiotic with similar antimicrobial properties but lacks the synergistic effect of silver.

Silver Chloride: Used in wound dressings but has different solubility and release properties compared to this compound.

Uniqueness: this compound is unique due to its dual action mechanism, combining the antimicrobial properties of both silver and sulfadiazine. This synergistic effect enhances its efficacy in treating burn wounds and preventing infections, making it a preferred choice in clinical settings .

Eigenschaften

| Studies utilizing radioactive micronized silver sulfadiazine, electron microscopy, and biochemical techniques have revealed that the mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine. Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect. A specific mechanism of action has not been determined, but silver sulfadiazine's effectiveness may possibly be from a synergistic interaction, or the action of each component. Silver is a biocide, which binds to a broad range of targets. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death. Sulfadiazine is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |

CAS-Nummer |

1152234-18-8 |

Molekularformel |

C10H10AgN4O2S |

Molekulargewicht |

358.15 g/mol |

IUPAC-Name |

4-amino-N-pyrimidin-2-ylbenzenesulfonamide;silver |

InChI |

InChI=1S/C10H10N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14); |

InChI-Schlüssel |

FIJFURWTHCVONZ-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] |

Kanonische SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Ag] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

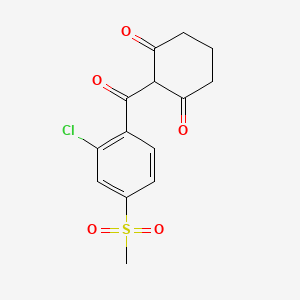

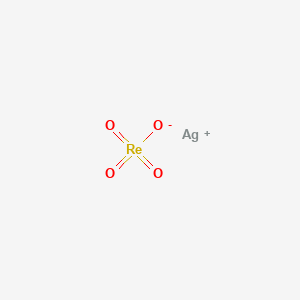

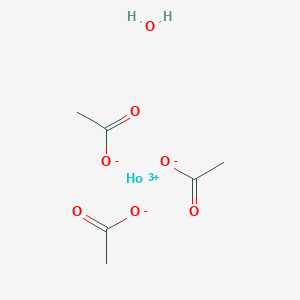

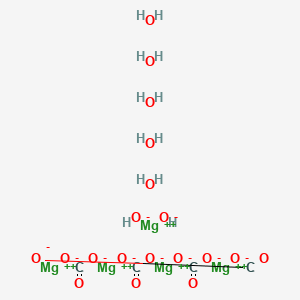

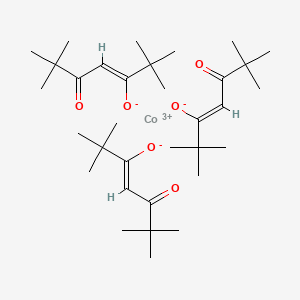

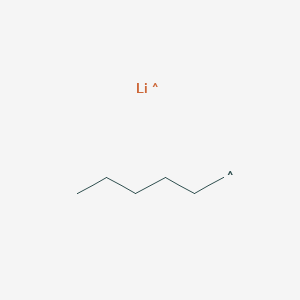

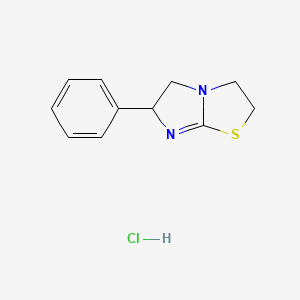

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B7801957.png)

![sodium;4-[[7-[(2R,3S,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B7801958.png)

![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate](/img/structure/B7801991.png)

![D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate](/img/structure/B7801997.png)